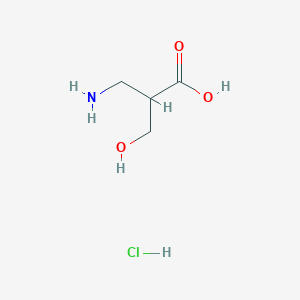

(2R)-3-amino-2-(hydroxymethyl)propanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, biochemistry, and industrial processes. Its unique structure, featuring both an amino group and a hydroxymethyl group, allows it to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as an α-keto acid, in the presence of a chiral catalyst. This reaction is usually carried out under mild conditions, with hydrogen gas and a solvent like ethanol or methanol .

Industrial Production Methods

On an industrial scale, the production of (S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired amino acid, which is then extracted and purified .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride can undergo a variety of chemical reactions, including:

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: 3-Amino-2-(carboxymethyl)propanoic acid.

Reduction: 3-Amino-2-(hydroxymethyl)propylamine.

Substitution: Various substituted amino acids depending on the substituent used.

Scientific Research Applications

(S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. These metabolites can then participate in further biochemical pathways, exerting their effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

®-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride: The enantiomer of the compound, with different stereochemistry.

3-Amino-2-(hydroxymethyl)propanoic acid: The non-chlorinated version of the compound.

2-Amino-3-(hydroxymethyl)propanoic acid: A structural isomer with the amino and hydroxymethyl groups in different positions.

Uniqueness

(S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with enzymes and receptors. This makes it a valuable compound for studying stereochemistry-dependent biochemical processes and for developing chiral drugs .

Biological Activity

(2R)-3-amino-2-(hydroxymethyl)propanoic acid hydrochloride, also known as (R)-3-amino-2-(hydroxymethyl)propionic acid, is a chiral amino acid derivative with the molecular formula C₄H₉NO₃ and a molecular weight of approximately 119.12 g/mol. This compound is characterized by its unique structural features, including an amino group, a hydroxymethyl group, and a propanoic acid backbone, which contribute to its diverse biological activities. The hydrochloride form enhances its solubility in water, making it suitable for various biochemical applications and pharmaceutical formulations.

Biological Activities

This compound exhibits several notable biological activities:

1. Antioxidant Activity

Research indicates that this compound may possess antioxidant properties, helping to scavenge free radicals and mitigate oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

2. Role in Protein Synthesis

As an amino acid derivative, this compound plays a significant role in protein synthesis. It can act as a building block for peptide synthesis and may influence enzyme activity through its interactions with specific molecular targets.

3. Potential Therapeutic Applications

The compound has been investigated for its potential therapeutic applications, particularly in the context of liver fibrosis and inflammation. In vitro studies have shown that it can inhibit the activation of LX-2 cells (a model for liver fibrosis) and reduce the expression of fibrosis markers such as COL1A1 and α-SMA in a dose-dependent manner .

The mechanism of action of this compound involves its interaction with specific enzymes or receptors. The amino and hydroxymethyl groups are essential for binding to active sites, modulating biological activity either as substrates or inhibitors depending on the specific context of use .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| L-serine | C₃H₇NO₃ | One less carbon; primary amino acid |

| 2-amino-3-hydroxypropanoic acid | C₃H₇NO₃ | Lacks hydroxymethyl group |

| 3-amino-2-methylpropanoic acid | C₄H₉NO₂ | Contains a methyl group instead of hydroxymethyl |

| (2S)-3-amino-2-hydroxypropanoic acid | C₄H₉NO₃ | Different stereochemistry (S instead of R) |

The unique combination of the hydroxymethyl group and the specific stereochemistry (R configuration) distinguishes this compound from these similar compounds, potentially contributing to its unique biological activities and applications.

Case Studies

Several studies have explored the biological effects of this compound:

- Inhibition of Liver Fibrosis : A study demonstrated that this compound significantly reduced the activation of LX-2 cells induced by TGFβ1, leading to decreased levels of fibrosis-related proteins .

- Antioxidant Properties : Another research highlighted its ability to scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions.

Properties

IUPAC Name |

2-(aminomethyl)-3-hydroxypropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c5-1-3(2-6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQITWXCRNNDVQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.